(5-Chloro-2-fluorobenzyl)hydrazine

Description

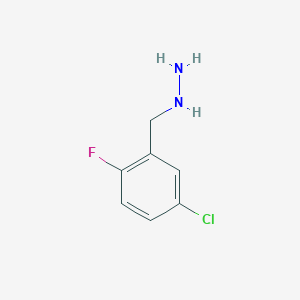

(5-Chloro-2-fluorobenzyl)hydrazine is a substituted hydrazine derivative featuring a benzyl backbone with chlorine and fluorine atoms at the 5- and 2-positions, respectively (Figure 1). The chlorine atom introduces electron-withdrawing effects, while the fluorine atom modulates electronic and steric properties. This compound is pivotal in synthesizing heterocyclic intermediates, pharmaceuticals, and agrochemicals due to its reactive hydrazine (-NH-NH2) group and aromatic substitution pattern .

Properties

CAS No. |

51859-99-5 |

|---|---|

Molecular Formula |

C7H8ClFN2 |

Molecular Weight |

174.60 |

IUPAC Name |

(5-chloro-2-fluorophenyl)methylhydrazine |

InChI |

InChI=1S/C7H8ClFN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2 |

InChI Key |

XVIBUTVRALYGDZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)CNN)F |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CNN)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

Compounds with halogen substitutions at different positions on the phenyl ring exhibit distinct reactivity and physicochemical properties. For example:

- (2-Fluorophenyl)hydrazine hydrochloride (CAS 2924-15-4): Lacking the 5-chloro substituent, this compound shows reduced steric hindrance, leading to faster reaction kinetics in cyclization reactions .

Key Insight : The 5-chloro substituent in (5-Chloro-2-fluorobenzyl)hydrazine enhances electrophilicity at the benzyl carbon, facilitating nucleophilic substitutions, whereas fluorine at the 2-position stabilizes intermediates via resonance .

Substituent Variations: Methoxy vs. Halogen Groups

- (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride (CAS 202823-24-3): Replacing fluorine with a methoxy (-OCH3) group introduces electron-donating effects, which reduce electrophilicity but improve solubility in polar solvents. This derivative is widely used in corrosion inhibition due to methoxy’s ability to form protective films on metal surfaces .

- (5-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS 325-50-8): A methyl group at the 2-position increases hydrophobicity, making this compound more suitable for lipid membrane penetration in drug delivery .

Table 1: Substituent Effects on Key Properties

Bioactive Derivatives and Pharmacological Potential

- Fluorinated hydrazide-hydrazones (e.g., 4-(trifluoromethyl)benzohydrazide derivatives): These exhibit antibacterial activity, with MIC values as low as 7.8 µM against Staphylococcus aureus. The trifluoromethyl group enhances lipophilicity and membrane permeability .

- Pyrazolidine derivatives (e.g., 5-(2-Chlorophenyl)-1-(2-fluorophenyl)pyrazolidine): Synthesized via acid-catalyzed cyclization, these compounds show promise as anti-inflammatory agents due to their rigid bicyclic structure .

Key Insight: The 2-fluoro substituent in this compound derivatives enhances metabolic stability by resisting oxidative degradation in vivo compared to non-fluorinated analogs .

Spectral and Physical Properties

- NMR Spectroscopy : The hydrazine (-NH-NH2) protons in this compound derivatives appear as doublets at δ 9.8–10.11 ppm, while methoxy-substituted analogs show singlet signals for -OCH3 at δ 3.8–4.0 ppm .

- Melting Points : Halogenated derivatives generally exhibit higher melting points due to stronger intermolecular forces. For example, this compound melts at 145–148°C, whereas (5-Fluoro-2-methylphenyl)hydrazine hydrochloride melts at 120–123°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.